molecular formula C12H13N3O B7473869 N-propylquinoxaline-6-carboxamide

N-propylquinoxaline-6-carboxamide

Cat. No.: B7473869
M. Wt: 215.25 g/mol
InChI Key: ZXKZPLPMSGSBMD-UHFFFAOYSA-N
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Description

N-propylquinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylquinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by the introduction of a propyl group at the nitrogen atom. One common method involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions to form the quinoxaline ring. The resulting quinoxaline is then reacted with propylamine to introduce the propyl group at the nitrogen atom .

Industrial Production Methods

Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Transition-metal-free catalysis and solvent-free conditions are preferred to enhance the yield and reduce the cost of production . These methods not only improve the efficiency of the synthesis but also align with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-propylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-propylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit protein kinases, which are crucial regulators of cell growth and division . Additionally, the compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propyl group at the nitrogen atom enhances its lipophilicity and potentially improves its bioavailability compared to other quinoxaline derivatives .

Properties

IUPAC Name

N-propylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-5-15-12(16)9-3-4-10-11(8-9)14-7-6-13-10/h3-4,6-8H,2,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKZPLPMSGSBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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